molecular formula C13H22O2 B5241145 2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane CAS No. 61920-35-2

2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane

Cat. No.: B5241145
CAS No.: 61920-35-2
M. Wt: 210.31 g/mol
InChI Key: YVPPRQDLDOPKFY-UHFFFAOYSA-N
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Description

2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane is an organic compound that features a cyclohexene ring fused to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane typically involves the reaction of cyclohex-3-en-1-yl derivatives with dioxane precursors under specific conditions. One common method involves the use of cyclohex-3-en-1-ylmethanol and trimethyl orthoformate in the presence of an acid catalyst to form the desired dioxane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the dioxane ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or sulfonates under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohex-3-en-1-yl ketones, while reduction may produce cyclohex-3-en-1-yl alcohols.

Scientific Research Applications

2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate for investigating metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-en-1-ylmethanol: A precursor in the synthesis of 2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane.

    Cyclohex-3-en-1-ylacetic acid: Another compound with a similar cyclohexene ring structure.

    2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate: A related compound used in organic synthesis.

Uniqueness

This compound is unique due to its fused dioxane and cyclohexene rings, which confer distinct chemical properties and reactivity. This structural feature makes it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

2-cyclohex-3-en-1-yl-4,4,6-trimethyl-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-10-9-13(2,3)15-12(14-10)11-7-5-4-6-8-11/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPPRQDLDOPKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC(O1)C2CCC=CC2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287566
Record name 2-(cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61920-35-2
Record name NSC51585
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51585
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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